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molecular formula C12H12ClNO4 B8402055 6-(2-Chloroethoxy)-5-methoxyindole-2-carboxylic acid

6-(2-Chloroethoxy)-5-methoxyindole-2-carboxylic acid

Cat. No. B8402055
M. Wt: 269.68 g/mol
InChI Key: PPZACKOLDOLONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130237

Procedure details

A mixture of the above ester (1.00 g, 3.52 mmol), CsCO3 (1.723 g, 5.29 mmol), 95% EtOH (20 mL), and water (10 mL) was stirred at reflux for 6 h. Water (15 mL) was added and the EtOH was evaporated. The solution was filtered through Celite and acidified with 2 M HCl. The precipitate that formed was collected by filtration, washed with water, and dried to give 6-(2-chloroethoxy)-5-methoxyindole-2-carboxylic acid (0.95 g, 100%) as a white powder, which crystallized from MeOH as white needles, mp 187-189° C. 1H NMR [(CD3)2SO] δ 12.63 (br s, 1 H, CO2 h), 11.47 (s, 1 H, NH), 7.12 (s, 1 H, H-4), 6.97 (d, J=1.6 Hz, 1 H, H-3), 6.91 (s, 1 H, H-7), 4.23 (t, J=5.2 Hz, 2 H, OCH2), 3.97 (t, J=5.2 Hz, 2 H, CH2Cl), 3.78 (s, 3 H, OCH3); 13C NMR 162.5 (CO2), 147.5, 145.6, 132.1, 126.9, 120.4 (C-2,3a,5,6,7a), 107.4 (C-3), 103.1 (C-4), 96.5 (C-7), 68.9 (OCH2), 55.7 (OCH3), 43.0 (CH2Cl).
Name
ester
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
1.723 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[C:10]([C:14]([O:16]C)=[O:15])[NH:11]2)=[CH:7][C:6]=1[O:18][CH3:19].CCO>O>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[C:10]([C:14]([OH:16])=[O:15])[NH:11]2)=[CH:7][C:6]=1[O:18][CH3:19]

Inputs

Step One
Name
ester
Quantity
1 g
Type
reactant
Smiles
ClCCOC1=C(C=C2C=C(NC2=C1)C(=O)OC)OC
Name
CsCO3
Quantity
1.723 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the EtOH was evaporated
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C(C=C2C=C(NC2=C1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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